H-Gly-phe-leu-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHHQGKPQYIL-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Gly Phe Leu Oh and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Gly-Phe-Leu-OH
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of synthetic peptides, including this compound. researchgate.netlcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, or resin. lcms.cz The process mitigates the need for intermediate purification steps, as excess reagents and by-products are simply washed away after each reaction cycle. csic.es The entire synthesis culminates in a final cleavage step, where the completed peptide is liberated from the solid support. researchgate.net
Fmoc/tBu Chemistry Applications in this compound Synthesis
The Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy is a widely adopted orthogonal protection scheme in modern SPPS. csic.esacs.org In the synthesis of this compound, the process would commence with the C-terminal amino acid, Leucine (B10760876), attached to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. researchgate.netacs.org The Nα-amino group of Leucine is protected by the base-labile Fmoc group, while its side chain, being non-reactive, requires no protection.
The synthesis cycle involves two key steps:
Fmoc Deprotection: The Fmoc group is removed from the resin-bound Leucine using a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netgoogle.com This exposes the free amino group for the next coupling step.
Coupling: The subsequent amino acid, Fmoc-protected Phenylalanine (Fmoc-Phe-OH), is activated and coupled to the free amino group of the resin-bound Leucine. The cycle of deprotection and coupling is repeated with Fmoc-Gly-OH to complete the tripeptide sequence.
The side chain of Phenylalanine does not require a protecting group. The final step after assembling the full peptide chain involves treatment with a strong acid, such as trifluoroacetic acid (TFA), to cleave the peptide from the resin. csic.esresearchgate.net
Boc Chemistry Approaches in this compound Synthesis
The tert-Butyloxycarbonyl (Boc) chemistry, also known as the Boc/Bzl (benzyl) strategy, represents the classical approach to SPPS. In this methodology, the Nα-amino group is protected by the acid-labile Boc group. The synthesis of this compound would begin with Boc-Leu anchored to a resin, commonly a Merrifield resin.
The synthetic cycle proceeds as follows:
Boc Deprotection: The Boc group is removed using a moderately strong acid, typically neat TFA or TFA in dichloromethane (B109758) (DCM), followed by a neutralization step with a tertiary amine. csic.es
Coupling: The next amino acid, Boc-Phe-OH, is then coupled to the newly freed amino group. This cycle is repeated with Boc-Gly-OH.
A key difference from the Fmoc strategy is the final cleavage step. The Boc/Bzl method requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from the resin and remove any side-chain protecting groups. csic.esslideshare.net
Evaluation of Coupling Reagents and Activators in this compound Synthesis
The formation of the amide bond between amino acids is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents. The choice of reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization. merckmillipore.comuni-kiel.de
Common classes of coupling reagents applicable to the synthesis of this compound include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and popular activators. merckmillipore.comvaia.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, which act as racemization suppressants and enhance reaction rates. merckmillipore.comuniurb.it
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency, especially in sterically hindered couplings. merckmillipore.comuni-kiel.de
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective activators that generate reactive O-acylisourea esters, leading to fast and efficient couplings. merckmillipore.comacs.org COMU, which incorporates an OxymaPure moiety, is noted for its high coupling efficiency and improved safety profile. acs.org
| Reagent Class | Example Reagent | Common Additive | Key Characteristics | Reference |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, OxymaPure | Cost-effective; additive suppresses racemization. | researchgate.netmerckmillipore.comvaia.com |
| Phosphonium Salts | PyBOP | - | High efficiency, good for difficult couplings. | merckmillipore.comuni-kiel.de |
| Aminium/Uronium Salts | HBTU, HATU, COMU | - | Fast reaction times, high efficiency, low racemization. | merckmillipore.comacs.org |
Cleavage Strategies for this compound from Resins
The final step in SPPS is the cleavage of the completed peptide from the solid support. The specific cleavage cocktail depends on the synthetic strategy (Fmoc or Boc) and the type of resin linker used.
For Fmoc/tBu Synthesis: Since the side chains are protected with acid-labile groups like tBu, and the peptide is often linked to an acid-sensitive resin (e.g., Wang, 2-chlorotrityl), a strong acidic cocktail is used. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). nih.gov TFA cleaves the peptide from the resin and removes side-chain protecting groups, while water and TIS act as scavengers to trap reactive cations generated during the process. nih.gov For highly acid-sensitive resins like 2-chlorotrityl, cleavage can be achieved under milder conditions, such as with a mixture of acetic acid/trifluoroethanol/DCM, which can leave side-chain protecting groups intact. researchgate.net
For Boc/Bzl Synthesis: This strategy requires much harsher conditions for cleavage. Anhydrous hydrogen fluoride (HF) is the most common reagent, often used with a scavenger like anisole. slideshare.net This procedure requires specialized, HF-resistant equipment due to the hazardous nature of the acid.
| Synthesis Strategy | Resin Type | Cleavage Cocktail | Conditions | Reference |
|---|---|---|---|---|
| Fmoc/tBu | Wang, Rink Amide | 95% TFA / 2.5% Water / 2.5% TIS | Room temperature, 1-3 hours | nih.gov |
| Fmoc/tBu | 2-Chlorotrityl (for protected fragments) | AcOH / TFE / DCM | Mild, room temperature | researchgate.net |
| Boc/Bzl | Merrifield | Anhydrous HF with anisole | Low temperature (0 °C), specialized apparatus | csic.esslideshare.net |
Purification Methodologies for Synthetic this compound
Following cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities from incomplete reactions (deletion sequences) or side reactions. lcms.cz Therefore, a purification step is essential.
The most common and effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.cznih.gov In this technique, the crude peptide mixture is dissolved and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). The peptides are then eluted using a gradient of an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) and an organic solvent, such as acetonitrile. lcms.cz The hydrophobic nature of Phenylalanine and Leucine makes this compound well-suited for retention and separation on a C18 column. Fractions are collected and analyzed, and those containing the pure peptide are combined and lyophilized to yield the final product as a white, fluffy powder. nih.gov
Solution-Phase Peptide Synthesis (SolPPS) Applications for this compound
Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. libretexts.orgnih.gov In SolPPS, all reactions (coupling and deprotection) occur in a homogenous solution, and the intermediate products must be isolated and purified after each step, typically through extraction or crystallization. libretexts.orgnih.gov
The synthesis of this compound in solution would typically involve a fragment condensation approach. For instance, a dipeptide such as Boc-Phe-Leu-OH or its methyl ester (Boc-Phe-Leu-OMe) would be synthesized first. chemimpex.comresearchgate.net After purification, the Boc protecting group would be removed, and the resulting H-Phe-Leu-OH/OMe would be coupled with a protected glycine (B1666218) (e.g., Boc-Gly-OH) using a coupling reagent like DCC or TBTU. nih.gov The final step involves the removal of all protecting groups to yield this compound. nih.gov While more labor-intensive due to the intermediate purification steps, SolPPS can offer advantages in scalability and avoidance of resin-related side reactions. nih.gov
Chemoenzymatic Synthesis Approaches for this compound and Analogs
Chemoenzymatic peptide synthesis combines the stereoselectivity and mild reaction conditions of enzymes with the versatility of chemical synthesis. nih.govnih.gov This approach typically involves the use of proteases, such as papain or thermolysin, to catalyze the formation of peptide bonds. nih.govnih.gov While traditional chemical synthesis often requires extensive protection and deprotection steps, enzymatic methods can proceed in aqueous solutions under mild pH and temperature, minimizing side reactions like racemization. nih.govnih.gov
The synthesis of oligopeptides and polypeptides through chemoenzymatic routes has been demonstrated for various amino acid sequences. For instance, papain has been successfully used to polymerize di- and tri-peptide ethyl esters. nih.gov The efficiency of such syntheses is influenced by factors like pH, temperature, and the concentrations of the enzyme and substrates. nih.gov For the synthesis of a specific tripeptide like this compound, a potential chemoenzymatic strategy would involve the enzymatic coupling of a protected dipeptide, such as Gly-Phe-OR, with a leucine derivative, or the sequential addition of amino acid esters. The substrate specificity of the chosen enzyme is a critical factor; for example, papain shows a preference for certain amino acids at specific positions in the substrate. nih.gov
Research into the chemoenzymatic synthesis of related peptides provides a framework for developing a process for this compound. For example, papain-catalyzed oligomerization has been studied for hydrophobic amino acids like Leucine and Phenylalanine. nih.gov This suggests the feasibility of using such enzymes for the formation of the Phe-Leu bond in the target tripeptide. The reaction conditions would need to be optimized to favor synthesis over hydrolysis, which is the natural function of proteases. nih.gov
| Enzyme | Typical Substrates | Potential Application for this compound | Reference |
| Papain | Amino acid esters, di/tri-peptide esters | Catalyzing the formation of the Gly-Phe or Phe-Leu peptide bond. | nih.gov |
| Thermolysin | N-protected dipeptides | Coupling of a protected Gly-Phe fragment with a Leucine derivative. | nih.gov |
| Subtilisin | Amino acid esters | Potential for sequential coupling of amino acid esters to form the tripeptide. | nih.gov |
Custom Peptide Synthesis Techniques for this compound Modifications
Custom peptide synthesis provides the flexibility to introduce a wide array of modifications within the this compound sequence, enabling detailed studies of its biological activity and properties. These modifications can be introduced at the N-terminus, C-terminus, or on the side chains of the constituent amino acids. thermofisher.com Solid-phase peptide synthesis (SPPS) is the most common technique for creating custom peptides, allowing for the stepwise addition of amino acids and modified building blocks to a growing peptide chain anchored to a solid support. nih.gov
Modifications can serve various purposes, such as enhancing peptide stability, improving bioavailability, or labeling for detection and imaging. For instance, N-terminal acetylation can mimic the native state of many proteins and increase resistance to enzymatic degradation. nih.gov At the C-terminus, amidation is a common modification that can also enhance stability. nih.gov
The synthesis of a modified this compound peptide would typically follow a standard SPPS protocol using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. nih.govnih.gov The desired modification can be incorporated by using a pre-modified amino acid building block during the synthesis or by performing a post-synthetic modification on the fully assembled peptide.
| Modification Type | Example | Potential Impact on this compound | Reference |
| N-terminal Modification | Acetylation | Increased stability, mimics native proteins. | nih.gov |
| C-terminal Modification | Amidation | Increased stability. | nih.gov |
| Side Chain Modification | Biotinylation | Enables affinity-based purification and detection. | thermofisher.com |
| Labeling | Fluorescent Dyes (e.g., FRET pairs) | Allows for imaging and binding studies. | thermofisher.com |
Enzymatic Processing and Degradation Pathways of H Gly Phe Leu Oh Sequences
Proteolytic Cleavage of H-Gly-Phe-Leu-OH Containing Peptides
The enzymatic breakdown of peptides is a highly specific process, dictated by the amino acid sequence and the type of protease involved. The Gly-Phe-Leu sequence has been extensively studied for its characteristic cleavage by certain intracellular enzymes.
Lysosomes are cellular organelles that contain a host of hydrolytic enzymes, including a class of proteases known as cathepsins. Cathepsin B, a cysteine protease, is particularly abundant in lysosomes and plays a crucial role in protein turnover. researchgate.net It exhibits both endopeptidase (cleaving within a peptide chain) and exopeptidase (cleaving at the C-terminus) activity. hzdr.de
Research has identified specific peptide sequences that are efficiently recognized and cleaved by Cathepsin B. The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is one of the most widely used linkers in drug delivery systems designed to be cleaved by Cathepsin B. mdpi.com The primary cleavage site within this sequence is the amide bond between Phenylalanine (Phe) and Leucine (B10760876) (Leu). mdpi.comigem.org This specificity is attributed to the S2 subsite of Cathepsin B, which accommodates the hydrophobic side chain of the Phenylalanine residue at the P2 position (following the Schechter-Berger nomenclature for protease substrates). nih.gov The acidic environment of the lysosome (pH 4.5–5.0) is optimal for Cathepsin B activity. nih.gov Therefore, macromolecules containing the Gly-Phe-Leu sequence that are internalized by cells via endocytosis are trafficked to lysosomes, where Cathepsin B-mediated cleavage occurs, leading to the release of conjugated molecules.
| Substrate Sequence | Relative Activity at pH 4.6 | Relative Activity at pH 7.2 | Primary Cleavage Site |
|---|---|---|---|
| Z-Phe-Arg-AMC | High | Moderate | Arg-AMC |
| Z-Arg-Arg-AMC | Low | High | Arg-AMC |
| Gly-Phe-Leu-Gly | High (Inferred) | Low (Inferred) | Phe-Leu |
Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of a peptide. The susceptibility of a peptide to these enzymes is highly dependent on the identity of the N-terminal amino acid. Certain N-terminal residues are considered "destabilizing" as they are readily recognized and removed by aminopeptidases, leading to a decreased protein half-life. nih.gov Leucine, for instance, can be a target for leucine aminopeptidases. nih.gov
The this compound sequence begins with Glycine (B1666218) (Gly). The small, uncharged nature of the Glycine residue at the N-terminus generally confers a degree of stability against many aminopeptidases that show specificity for larger or charged residues. Strategies to improve peptide stability often involve modifying the N-terminus, for example, through acetylation or the formation of a pyroglutamate residue. researchgate.net The free amino group of Glycine in this compound makes it theoretically susceptible to non-specific aminopeptidases, but it is not a primary target for specific, regulated degradation pathways that recognize particular N-terminal residues. This inherent resistance contributes to the stability of Gly-Phe-Leu-containing linkers in the bloodstream before they reach the target lysosomal compartment.
Role of this compound in Biodegradable Polymer Systems
The specific enzymatic degradability of the Gly-Phe-Leu sequence has been harnessed in the design of sophisticated biodegradable polymer systems, particularly for targeted drug delivery.
In polymer therapeutics, a common strategy is to conjugate a drug to a water-soluble polymer carrier. This conjugation can improve the drug's solubility, prolong its circulation time, and reduce side effects. To ensure the drug is released at the site of action (e.g., within a tumor cell), a linker that is stable in circulation but cleavable in the target environment is required.
The Gly-Phe-Leu-Gly (GFLG) tetrapeptide is a prototypical enzymatically degradable linker. mdpi.com It is incorporated between the polymer backbone and the drug molecule. The rationale for using the tetrapeptide over the tripeptide is that the additional Glycine residue can provide spatial separation between the cleavage site and the bulky polymer or drug, facilitating enzyme access. These polymer-drug conjugates are designed to be internalized by target cells and delivered to lysosomes, where the overexpressed Cathepsin B cleaves the GFLG linker, releasing the active drug. mdpi.com
| Component | Example Material | Function |
|---|---|---|
| Polymer Backbone | Polyphosphazene, HPMA | Soluble carrier, improves pharmacokinetics. |
| Degradable Linker | Gly-Phe-Leu-Gly (GFLG) | Stable in circulation, cleaved by lysosomal enzymes (Cathepsin B). |
| Active Molecule | Doxorubicin, Imiquimod | Therapeutic agent released at the target site. |
| Solubilizing Group | Polyalkylene oxide (e.g., Jeffamine M-1000) | Ensures water solubility of the entire conjugate. |
The degradation profile of peptide-polymer hybrids is evaluated through a series of in vitro and in vivo studies. In vitro degradation is typically assessed by incubating the polymer conjugate in buffered solutions that mimic physiological conditions. For example, to test for enzymatic degradation, the conjugate is incubated in a buffer at pH 5.0 containing lysosomal enzymes like Cathepsin B. To test for hydrolytic stability, it is incubated in a buffer at pH 7.4 (mimicking blood) without enzymes. nih.govbasjsci.edu.iq Degradation is monitored over time by measuring the decrease in the conjugate's molecular weight (e.g., via gel permeation chromatography) or by quantifying the release of the conjugated molecule (e.g., via HPLC). nih.gov
In vivo studies involve administering the polymer conjugate to animal models. The degradation and drug release are then monitored by analyzing tissue and blood samples over time. These studies confirm that the conjugate remains largely intact in circulation but is degraded at the target site, leading to localized drug release. Studies on polymers with GFLG linkers have demonstrated this differential stability, confirming the linker's utility in targeted delivery systems. nih.gov
Advanced Spectroscopic and Analytical Techniques in H Gly Phe Leu Oh Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone technique for the analysis of peptides like H-Gly-Phe-Leu-OH. This powerful combination allows for both the separation of the peptide from potential impurities and its definitive identification based on its mass-to-charge ratio.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptide analysis. In this technique, the separation is based on the hydrophobicity of the molecules. A non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent (like acetonitrile) is typically employed to elute the compounds. The purity of this compound can be determined by integrating the area of the main peptide peak in the chromatogram and comparing it to the total area of all peaks. Commercial suppliers of this compound often provide HPLC purity data, with purities typically exceeding 95%.
Identity Confirmation: Mass spectrometry provides a highly accurate determination of the molecular weight of the peptide. For this compound, with a molecular formula of C17H25N3O4, the expected monoisotopic mass is approximately 335.18 g/mol . nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecule to be ionized without significant fragmentation. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a clear confirmation of the peptide's identity. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by inducing fragmentation and analyzing the resulting daughter ions, thus confirming the specific order of the amino acids (Glycine-Phenylalanine-Leucine).
Below is a table summarizing typical HPLC-MS parameters used for the analysis of peptides similar to this compound.
| Parameter | Typical Value/Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 214 nm and 280 nm |
| Mass Spectrometer | ESI source, positive ion mode |
| Scan Range (m/z) | 100 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed insights into the atomic-level architecture of this compound.
Structural Elucidation: 1D ¹H NMR provides information about the chemical environment of each proton in the molecule. The chemical shifts, coupling constants, and integration of the proton signals can help to confirm the presence of the individual amino acid residues (Glycine, Phenylalanine, and Leucine) and the integrity of the peptide bonds.
Conformational Analysis: 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the spatial arrangement of the atoms.
COSY and TOCSY experiments identify protons that are coupled to each other through chemical bonds, which helps in assigning the signals to specific amino acid spin systems.
NOESY experiments reveal protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical distance restraints for calculating the three-dimensional structure of the peptide.
By combining the distance restraints from NOESY with dihedral angle restraints derived from coupling constants, a family of structures for this compound in a particular solvent can be calculated, providing a detailed picture of its preferred conformation(s).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters. In the context of this compound, ITC can be used to characterize its interaction with potential binding partners, such as receptors, enzymes, or other macromolecules.
The experiment involves titrating a solution of this compound into a solution of its binding partner while monitoring the heat change. From a single ITC experiment, one can determine:
Binding Affinity (Kₐ) : A measure of the strength of the interaction.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding.
Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding.
Stoichiometry (n) : The ratio of the interacting molecules in the complex.
This information is vital for understanding the driving forces behind the binding of this compound to its target and for structure-activity relationship (SAR) studies.
| Thermodynamic Parameter | Information Provided |
| Binding Affinity (Kₐ) | Strength of the molecular interaction. |
| Enthalpy Change (ΔH) | Contribution of hydrogen bonds and van der Waals forces. |
| Entropy Change (ΔS) | Contribution of hydrophobic interactions and conformational changes. |
| Stoichiometry (n) | Molar ratio of the interacting components in the complex. |
Dynamic Light Scattering (DLS) for Molecular Size and Aggregation Studies
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. For this compound, DLS is particularly useful for studying its hydrodynamic radius and for detecting and monitoring any potential aggregation.
The technique works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the molecules, and their rate is related to the particle size. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.
DLS can provide valuable information on:
Hydrodynamic Radius (Rₕ) : The effective size of the molecule in solution, including any associated solvent molecules.
Polydispersity Index (PDI) : A measure of the width of the size distribution. A low PDI indicates a monodisperse sample with a uniform particle size, while a high PDI suggests a polydisperse sample with a range of sizes, which could be indicative of aggregation.
Aggregation Onset : By monitoring the size distribution over time or under different conditions (e.g., temperature, pH, concentration), DLS can be used to study the propensity of this compound to form aggregates.
Field Flow Fractionation (FFF) for Polymer Degradation Product Analysis
Field Flow Fractionation (FFF) is a family of separation techniques that can be used to separate and characterize macromolecules and particles in a liquid medium. While not as commonly used for small peptides as HPLC, FFF can be a valuable tool, particularly for analyzing potential degradation products or aggregates of this compound, especially if they form larger, polymeric structures.
In FFF, a gentle, laminar flow of liquid is applied through a thin, open channel. A perpendicular force field (e.g., cross-flow, sedimentation, or thermal gradient) is applied, which drives the sample components towards an accumulation wall. Smaller particles, which have higher diffusion rates, will form a more diffuse layer and be carried along by the faster-moving fluid in the center of the channel, thus eluting earlier. Larger particles will be pushed closer to the wall where the flow is slower and will elute later.
FFF offers several advantages for analyzing potential degradation products:
Wide Size Range : It can separate particles over a broad size range, from nanometers to micrometers.
Low Shear : The open channel design results in very low shear forces, which is beneficial for preserving the integrity of fragile aggregates or degradation products.
Matrix Compatibility : It can be used with a variety of solvents and is less prone to column clogging than traditional chromatography.
By coupling FFF with detectors such as Multi-Angle Light Scattering (MALS) and a concentration detector (e.g., UV or refractive index), it is possible to determine not only the size distribution but also the molar mass and conformation of any degradation products or aggregates of this compound.
Future Research Directions and Translational Perspectives for H Gly Phe Leu Oh
Exploration of Novel Bioactivities and Functional Roles
Future research is poised to uncover a wider spectrum of biological activities for H-Gly-Phe-Leu-OH beyond its currently known functions. Initial studies have identified it as an immunostimulatory peptide derived from human and cow casein novoprolabs.com. Building on this, forthcoming investigations could explore its potential in modulating specific immune pathways, which could be beneficial in immunotherapy or as an adjuvant in vaccines.
A particularly promising area of research is its potential therapeutic application in mitigating the side effects of cancer treatments. One study has indicated that the related tripeptide, H-Gly-Leu-Phe-OH, can inhibit alopecia, epidermal thickening, and the thinning of the adipocyte layer induced by the anticancer agent Etoposide medchemexpress.com. This suggests that this compound and its analogs could be investigated as supportive care agents for patients undergoing chemotherapy.
Further research could also focus on its role in other physiological processes. Given the diverse functions of short peptides in the body, this compound may have undiscovered roles in cellular signaling, metabolic regulation, or as a cryptic bioactive peptide released from larger proteins.
Table 1: Potential Areas for Bioactivity Exploration of this compound
| Research Area | Potential Application |
|---|---|
| Immunomodulation | Development of novel immunotherapies or vaccine adjuvants. |
| Dermatology & Oncology | Mitigation of chemotherapy-induced alopecia and skin damage. |
| Cellular Signaling | Identification of novel signaling pathways modulated by the peptide. |
| Metabolic Regulation | Investigation of its role in metabolic homeostasis. |
Application in Advanced Materials and Nanotechnology
The self-assembly of peptides into well-ordered nanostructures is a burgeoning field with significant potential in materials science and nanotechnology nih.govnih.gov. The presence of the hydrophobic amino acids phenylalanine and leucine (B10760876) in this compound suggests its potential for self-assembly into nanotubes, nanofibers, and hydrogels beilstein-journals.orgmdpi.comnih.gov. These biomaterials are attractive for a range of biomedical applications due to their biocompatibility and biodegradability beilstein-journals.orgnih.gov.
Future research could focus on controlling the self-assembly process of this compound to create "smart" nanomaterials. These materials could be designed to respond to specific environmental stimuli, such as pH or enzymes, for targeted drug delivery nih.govbeilstein-journals.orgnih.gov. For instance, a hydrogel composed of this compound could be engineered to release a therapeutic agent at a specific disease site, minimizing off-target effects.
Furthermore, the incorporation of this compound into other materials, such as polymers or carbon nanomaterials, could lead to the development of novel hybrid biomaterials with enhanced properties for tissue engineering and regenerative medicine acs.org.
Development of Research Tools and Probes Based on this compound
The unique structure of this compound makes it a candidate for the development of specialized research tools and probes. By conjugating it with fluorescent dyes, it can be transformed into a molecular probe for imaging and tracking biological processes in real-time nih.govnih.gov. For example, a fluorescently labeled this compound could be used to visualize its uptake and distribution in cells, providing insights into its mechanism of action.
Moreover, this compound could be immobilized on surfaces to create affinity chromatography matrices for the purification of specific binding partners or receptors. This would be invaluable for identifying the molecular targets of the peptide and elucidating its biological function.
Another potential application is in the development of peptide-based biosensors. By integrating this compound into a sensor platform, it may be possible to detect the presence of specific molecules or changes in the cellular environment, offering a powerful tool for diagnostics and biomedical research.
Design of Highly Specific Peptide Modulators and Analogs
The design and synthesis of analogs of this compound with enhanced specificity and activity is a key area for future research. By systematically modifying its amino acid sequence, researchers can develop potent and selective modulators of specific biological targets nih.govacs.orgnih.govnih.gov. For instance, replacing L-leucine with other aliphatic or aromatic amino acids could alter the peptide's binding affinity and efficacy for its receptor nih.gov.
Computational modeling and structure-activity relationship (SAR) studies will play a crucial role in the rational design of these analogs mdpi.com. These approaches can predict how changes in the peptide's structure will affect its biological activity, guiding the synthesis of more effective compounds. The development of peptidomimetics, which mimic the structure of this compound but have improved stability and bioavailability, is another promising direction nih.gov.
These highly specific peptide modulators could have a wide range of therapeutic applications, from treating inflammatory diseases to modulating neurotransmitter receptors in the central nervous system.
Methodological Advancements in Peptide Synthesis and Characterization
The future of this compound research will also be shaped by advancements in peptide synthesis and characterization techniques. Solid-phase peptide synthesis (SPPS) is the current standard for producing peptides, and ongoing innovations are focused on improving its efficiency, yield, and environmental footprint researchgate.netresearchgate.net.
A significant trend is the adoption of "green chemistry" principles in peptide synthesis unibo.itpeptide.comsemanticscholar.orgcsic.esrsc.org. This includes the use of more environmentally friendly solvents and reagents, as well as the development of more atom-economical reaction protocols. Such advancements will make the production of this compound and its analogs more sustainable and cost-effective.
Furthermore, improvements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will enable a more detailed characterization of the structure and purity of synthesized peptides. These advancements are crucial for ensuring the quality and reliability of research findings and for the development of peptide-based therapeutics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 335.4 g/mol novoprolabs.comnih.gov |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid nih.gov |
| CAS Number | 15373-56-5 nih.gov |
| Computed XLogP3 | -1.6 nih.gov |
| Hydrogen Bond Donor Count | 4 nih.gov |
| Hydrogen Bond Acceptor Count | 5 nih.gov |
| Rotatable Bond Count | 9 nih.gov |
Q & A
Q. What steps ensure ethical citation practices in studies involving this compound?
- Methodological Answer : Cite foundational synthesis protocols (e.g., Merrifield’s SPPS method) and recent bioactivity studies. Use reference managers (e.g., EndNote) to automate formatting (ACS or APA style). Avoid "citation stacking" irrelevant papers; instead, prioritize high-impact journals and avoid predatory publishers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
